单水合Bergenin

描述

Bergenin is a glycosidic derivative of trihydroxybenzoic acid . It was first discovered in 1880 from the rhizomes of the medicinal plant Bergenia crassifolia . It has aroused interest due to its several pharmacological activities, including antioxidant and anti-inflammatory . It has also shown potential antimalarial, antileishmanial, trypanocidal, antiviral, antibacterial, antifungal, antinociceptive, antiarthritic, antiulcerogenic, antidiabetic/antiobesity, antiarrhythmic, anticancer, hepatoprotective, neuroprotective, and cardioprotective activities .

Synthesis Analysis

Bergenin-phospholipid complex (BPC) was successfully prepared under the optimum conditions . The combination percentage was 100.00%±0.20%, and the content of bergenin in the complex was 45.98%±1.12% .

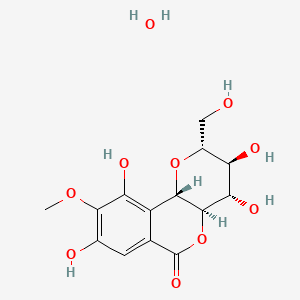

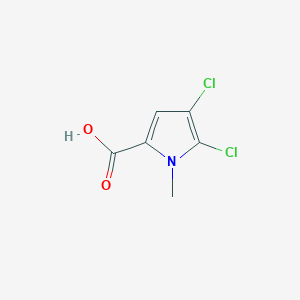

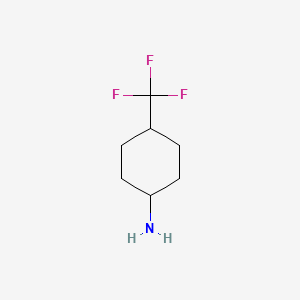

Molecular Structure Analysis

The molecule is composed of three six-membered rings: an aromatic ring, a glucopyranose ring, and an annellated -lactone ring . The glucopyranose ring exhibits only small deviations from an ideal chair conformation .

Chemical Reactions Analysis

The peak transition onset temperature of bergenin, phospholipids, BPC, and the physical mixture were determined and compared with the help of a differential scanning calorimeter .

Physical And Chemical Properties Analysis

Physicochemical properties of bergenin, namely the solid state characteristics, solution stability, dissociation constant (pKa), solubility, and octanol/water partition coefficient (Log P) were investigated . The drug was not hygroscopic and was stable against heat and humidity in the solid state, but sensitive to hydrolysis in the neutral and alkaline solution with a pseudo first-order kinetics .

科学研究应用

提高溶解度和配方开发

单水合Bergenin的低溶解度和渗透性限制了其口服生物利用度,这一挑战可以通过开发具有增强溶解度的共晶体来解决。例如,Bergenin-异烟酰胺共晶体与this compound相比显示出显着提高的溶解度和固有溶解速率,使其成为进一步配方开发的有希望的候选物(Liu et al., 2021)。

抗氧化和抗结石作用

从 Bergenia ligulata 中分离出的this compound具有有效的抗氧化和抗结石特性。它逆转了乙二醇诱导的高草酸尿大鼠模型中的线粒体功能障碍,表明其通过线粒体保护和减轻氧化应激来对抗尿石症的有效性(Aggarwal et al., 2016)。

药物开发的理化特性

了解Bergenin的理化特性对于开发新的药物制剂至关重要。研究已经通过各种分析技术对Bergenin进行了表征,揭示了其在湿度和高温下的稳定性、在缓冲液中的溶解性差以及弱酸性。这些见解对于生物制药和新制剂开发具有重要意义(Huang Yuan, 2009)。

在炎症和传染病中的治疗潜力

This compound对肺炎克雷伯菌感染具有抗炎作用。它改善肺损伤并抑制炎性细胞因子的表达,表明其通过调节MAPK和NF-κB途径在肺炎和败血症中具有治疗潜力(Tang et al., 2021)。

用于增强递送的纳米制剂

开发Bergenin的pH敏感纳米制剂旨在克服溶解度限制。载有Bergenin的Eudragit® L100纳米粒子在pH敏感条件下显示出改善的释放潜力,突显了提高Bergenin生物利用度和治疗功效的创新方法(Bashir et al., 2022)。

作用机制

Target of Action

Bergenin monohydrate (BER), a key constituent of Bergenia crassifolia (Saxifragaceae), has gained extensive attention due to its array of pharmacological actions . It has been found to interact with various targets, including Th1 and Th2 cytokines. BER can potently downregulate the formation of Th1 cytokines (IL-4, IFN-γ, and TNF-α), and upregulate the formation of Th2 cytokines (IL-5 and IL-4) .

Mode of Action

The mode of action of bergenin monohydrate involves its interaction with these targets, leading to changes in cytokine formation. This modulation of cytokine formation is a key aspect of its pharmacological activity .

Biochemical Pathways

The biosynthetic pathway of bergenin involves the regio- and/or stereoselective C-glycosylation and O-methylation of gallic acid (GA). This process generates 4-O-methyl gallic acid 2-C-β-D-glycoside (4-OMGA-Glc), which is the direct precursor of bergenin . Bergenin production ultimately occurs in acidic conditions or via dehydration catalyzed by plant dehydratases following a ring-closure reaction .

Pharmacokinetics

Despite the therapeutic features of bergenin, its poor solubility, lower oral bioavailability, shorter half-life, and more intestinal pH degradation (pH 6.8 or above) have posed challenges . To improve its therapeutic efficacy, researchers have adopted newer approaches, such as the design and development of novel delivery carriers of this bioactive compound .

Result of Action

The molecular and cellular effects of bergenin’s action are diverse, given its wide range of pharmacological activities. These include anti-infective, anti-cancer, anti-diabetic, neuroprotective, hepatoprotective, anti-urolithiatic, anti-hyperuricemic, and anti-bradykinin properties . In the context of inflammation, bergenin monohydrate has been shown to attenuate the inflammatory response via the MAPK and NF-κB pathways .

Action Environment

The action, efficacy, and stability of bergenin monohydrate can be influenced by various environmental factors. For instance, the acidic conditions in which bergenin production occurs can impact its action . Additionally, the compound’s poor solubility and lower oral bioavailability can be affected by factors such as pH and the presence of other compounds .

安全和危害

未来方向

Given its underlying anti-inflammatory effect, Bergenin monohydrate may be used as a promising therapeutic against Klebsiella-induced infection, thus providing a benefit for the future clinical therapy of pneumonia and medicine design . The comprehensive information documented in this review may introduce new avenues for research advancements of Bergenin .

属性

IUPAC Name |

(2R,3S,4S,4aR,10bS)-3,4,8,10-tetrahydroxy-2-(hydroxymethyl)-9-methoxy-3,4,4a,10b-tetrahydro-2H-pyrano[3,2-c]isochromen-6-one;hydrate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O9.H2O/c1-21-11-5(16)2-4-7(9(11)18)12-13(23-14(4)20)10(19)8(17)6(3-15)22-12;/h2,6,8,10,12-13,15-19H,3H2,1H3;1H2/t6-,8-,10+,12+,13-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCWSXSAFDSGKAT-YOKSUNLASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1O)C3C(C(C(C(O3)CO)O)O)OC2=O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C2C(=C1O)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC2=O)O.O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

477-90-7 (Parent) | |

| Record name | Bergenin hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005956638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9045550 | |

| Record name | Bergenin monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5956-63-8, 108032-11-7 | |

| Record name | Bergenin hydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005956638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bergenin monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9045550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-(2-methoxyethoxy)ethoxy]ethyl Chloroformate](/img/structure/B3417447.png)

![Benzoic acid, 4-[(4-hydroxyphenyl)azo]-](/img/structure/B3417450.png)

![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.1.1]hexane-3-carboxylic acid](/img/structure/B3417456.png)

![(2E)-2-[(dimethylamino)methylene]-6-methylcyclohexanone](/img/structure/B3417488.png)

![3-chloro-N-[(4-chlorophenyl)methyl]aniline](/img/structure/B3417513.png)